4-Bromobenzyl-(3-methylphenyl)ether 4-Bromobenzyl-(3-methylphenyl)ether
Brand Name: Vulcanchem
CAS No.:
VCID: VC13393591
InChI: InChI=1S/C14H13BrO/c1-11-3-2-4-14(9-11)16-10-12-5-7-13(15)8-6-12/h2-9H,10H2,1H3
SMILES: CC1=CC(=CC=C1)OCC2=CC=C(C=C2)Br
Molecular Formula: C14H13BrO
Molecular Weight: 277.16 g/mol

4-Bromobenzyl-(3-methylphenyl)ether

CAS No.:

Cat. No.: VC13393591

Molecular Formula: C14H13BrO

Molecular Weight: 277.16 g/mol

* For research use only. Not for human or veterinary use.

4-Bromobenzyl-(3-methylphenyl)ether -

Specification

Molecular Formula C14H13BrO
Molecular Weight 277.16 g/mol
IUPAC Name 1-bromo-4-[(3-methylphenoxy)methyl]benzene
Standard InChI InChI=1S/C14H13BrO/c1-11-3-2-4-14(9-11)16-10-12-5-7-13(15)8-6-12/h2-9H,10H2,1H3
Standard InChI Key AXBOKUMXILHYEA-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)OCC2=CC=C(C=C2)Br
Canonical SMILES CC1=CC(=CC=C1)OCC2=CC=C(C=C2)Br

Introduction

4-Bromobenzyl-(3-methylphenyl)ether is a synthetic organic compound with the molecular formula C14_{14}H13_{13}BrO and a molecular weight of 277.16 g/mol . This compound belongs to the class of ethers, which are characterized by an ether linkage between two organic groups. In this case, the compound consists of a bromobenzyl group linked to a 3-methylphenyl group through an ether bond.

Synthesis and Preparation

The synthesis of 4-Bromobenzyl-(3-methylphenyl)ether typically involves the reaction of a bromobenzyl halide with a 3-methylphenol in the presence of a base. This process is a common method for forming ether linkages between aromatic rings.

text
Reaction: Bromobenzyl halide + 3-Methylphenol → 4-Bromobenzyl-(3-methylphenyl)ether + HX

Applications and Biological Activity

While specific biological activities or applications of 4-Bromobenzyl-(3-methylphenyl)ether are not widely documented, compounds with similar structures often exhibit various biological properties, such as antimicrobial or antioxidant activities. Further research is needed to explore the potential uses of this compound.

Analytical Techniques for Characterization

The characterization of 4-Bromobenzyl-(3-methylphenyl)ether can be achieved using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the structure and confirming the presence of specific functional groups.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: Helps identify functional groups based on their absorption bands.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator